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Compound of Interest

Compound Name: Avitriptan

Cat. No.: B195663

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitriptan (developmental code name BMS-180048) is a potent and selective serotonin 5-
HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine
headaches. Although it reached Phase Il clinical trials, it was never marketed. This technical
guide provides a comprehensive overview of the chemical structure, properties, and
pharmacological profile of Avitriptan, intended for researchers and professionals in the field of
drug development.

Chemical Structure and Properties

Avitriptan is a synthetic compound belonging to the triptan class of drugs. Its chemical
structure is characterized by an indole core, similar to the neurotransmitter serotonin.

Table 1: Chemical Identifiers for Avitriptan
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Identifier Value

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-
IUPAC Name yl]propyl]-1H-indol-5-ylI]-N-

methylmethanesulfonamide[1]

CNS(=0)
SMILES (=0)Cclcecc2e(cl)nc(c2)CCCN3CCN(CC3)c4nc
ncc40C
INChl Key WRZVGHXUPBWIOO-UHFFFAOYSA-N[1][2]
CAS Number 151140-96-4[1]

Table 2: Physicochemical Properties of Avitriptan

Property Value Source
Molecular Formula C22H30N603S [1]
Molecular Weight 458.58 g/mol

Predicted logP 1.8

Boiling Point 708°C at 760 mmHg

Slightly soluble in DMSO
Solubility (sonicated) and water

(heated), and in methanol.

Pharmacological Profile
Mechanism of Action

Avitriptan exerts its pharmacological effects primarily through its agonist activity at serotonin 5-
HT1B and 5-HT1D receptors. The activation of these receptors is believed to alleviate migraine
through a multi-faceted mechanism:

» Cranial Vasoconstriction: Triptans constrict dilated intracranial extracerebral blood vessels, a
key feature of migraine attacks.
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« Inhibition of Neuropeptide Release: They inhibit the release of pro-inflammatory
neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve
endings.

« Inhibition of Nociceptive Neurotransmission: Triptans are thought to inhibit pain signal
transmission within the trigeminal nucleus caudalis in the brainstem.

In addition to its primary targets, Avitriptan has been shown to be a weak agonist at the 5-
HT2A receptor and a weak agonist of the aryl hydrocarbon receptor (AhR).

Receptor Binding Affinity

The binding affinity of Avitriptan for various serotonin receptor subtypes has been
characterized and is comparable to that of sumatriptan.

Table 3: Pharmacological Data for Avitriptan

Parameter Value
5-HT1B Receptor Affinity (pKi) 7.9
5-HT1D Receptor Affinity (pKi) 8.4
5-HT1A Receptor Affinity (pKi) 6.5
5-HT1E Receptor Affinity (pKi) 6.9
5-HT1F Receptor Affinity (pKi) 7.6
5-HT2A Receptor Agonist Activity (EC50) 123 nM
Pharmacokinetics

Clinical studies have provided insights into the pharmacokinetic profile of Avitriptan:

o Absorption: Avitriptan is rapidly absorbed after oral administration, with peak plasma
concentrations (Tmax) reached within 1 to 2 hours.

e Metabolism: Information on the specific metabolic pathways of Avitriptan is limited in the
public domain.
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o Elimination: The terminal half-life of Avitriptan is approximately 8 hours.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of Avitriptan are not
extensively available in the public literature. However, general methodologies for the synthesis
of triptans and for conducting relevant in vitro and in vivo assays are well-established.

Synthesis

The synthesis of Avitriptan, like other triptans, likely involves a multi-step process. A key step
mentioned in the literature is an efficient Fischer Indole Synthesis. This classical method
involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions
to form the indole ring system, a core component of Avitriptan's structure. Subsequent steps
would involve the elaboration of the side chains at the C3 and C5 positions of the indole ring.

In Vitro Radioligand Binding Assay

A standard protocol to determine the binding affinity of Avitriptan to serotonin receptors would
involve a competitive radioligand binding assay. A general workflow is as follows:
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Caption: General workflow for a radioligand binding assay.

In Vivo Migraine Model

The efficacy of Avitriptan in an animal model of migraine can be assessed using various
established protocols. One common model involves the administration of nitroglycerin (NTG) to
rodents, which induces a state of hyperalgesia, mimicking migraine-like pain.
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Caption: Workflow for an in vivo nitroglycerin-induced migraine model.

Signaling Pathway

The primary therapeutic effect of Avitriptan is mediated through the Gi/o-coupled 5-HT1B and
5-HT1D receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a
decrease in intracellular cyclic adenosine monophosphate (CAMP) levels, and subsequent
downstream effects that contribute to the alleviation of migraine.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b195663?utm_src=pdf-body-img
https://www.benchchem.com/product/b195663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

binds to

-

Cell Membrane

substrate

Cellular Response
(e.g., Inhibition of
neuropeptide release)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195663#avitriptan-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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